molecular formula C12H15ClN2O3S B5382820 4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B5382820
M. Wt: 302.78 g/mol
InChI Key: RWSPBRYVWWQCBD-UHFFFAOYSA-N
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Description

4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide is a synthetic compound that belongs to the class of sulfonamide derivatives. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and a benzamide moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the pyrrolidine derivative with sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the sulfonylated pyrrolidine with 4-chlorobenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities.

    Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide: shares structural similarities with other sulfonamide derivatives such as:

Uniqueness

The presence of the 4-chloro substituent and the specific arrangement of functional groups in this compound contribute to its unique chemical and biological properties. These structural features may enhance its binding affinity to certain targets and influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

4-chloro-N-methyl-3-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3S/c1-14-12(16)9-4-5-10(13)11(8-9)19(17,18)15-6-2-3-7-15/h4-5,8H,2-3,6-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWSPBRYVWWQCBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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